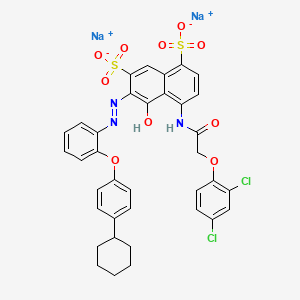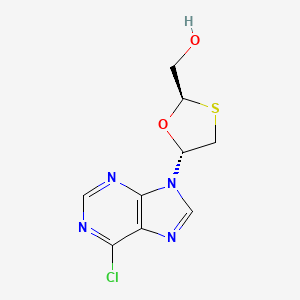
1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2R-trans)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2R-trans)- is a chemical compound known for its unique structure and properties It is a derivative of oxathiolane and purine, featuring a chloro-substituted purine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2R-trans)- typically involves the reaction of a suitable oxathiolane precursor with a chlorinated purine derivative. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in an inert atmosphere with the use of a base to deprotonate the oxathiolane, allowing it to react with the chlorinated purine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from any by-products or impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2R-trans)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and properties.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The chloro group in the purine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.
Applications De Recherche Scientifique
1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2R-trans)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties and as a lead compound in drug development.
Industry: The compound’s unique properties make it valuable in industrial applications, such as in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2R-trans)- involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and interaction with nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2R-trans)- include other oxathiolane and purine derivatives, such as:
- 1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2R-trans)-
- 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-trans)-
Uniqueness
The uniqueness of 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2R-trans)- lies in its specific stereochemistry and the presence of the chloro-substituted purine ring. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
145986-34-1 |
|---|---|
Formule moléculaire |
C9H9ClN4O2S |
Poids moléculaire |
272.71 g/mol |
Nom IUPAC |
[(2R,5R)-5-(6-chloropurin-9-yl)-1,3-oxathiolan-2-yl]methanol |
InChI |
InChI=1S/C9H9ClN4O2S/c10-8-7-9(12-3-11-8)14(4-13-7)5-2-17-6(1-15)16-5/h3-6,15H,1-2H2/t5-,6-/m1/s1 |
Clé InChI |
JDKFRCWQPOWKOE-PHDIDXHHSA-N |
SMILES isomérique |
C1[C@@H](O[C@H](S1)CO)N2C=NC3=C2N=CN=C3Cl |
SMILES canonique |
C1C(OC(S1)CO)N2C=NC3=C2N=CN=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


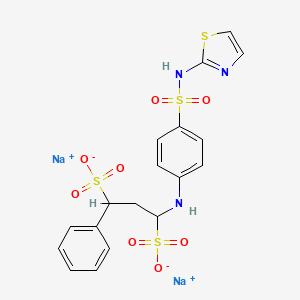
![13-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784359.png)
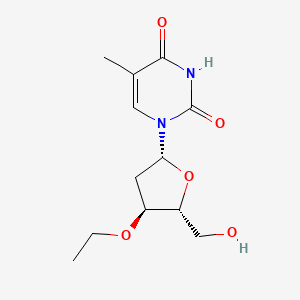
![6-chloro-2-[(1,3-dimethylimidazo[4,5-b]quinoxalin-3-ium-2-yl)methyl]-1,3-diphenyl-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate](/img/structure/B12784382.png)

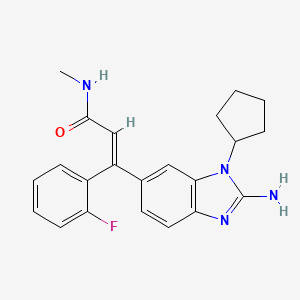
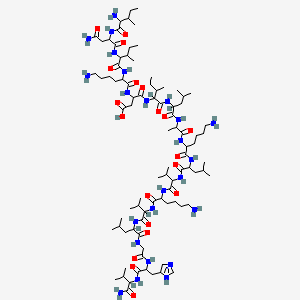
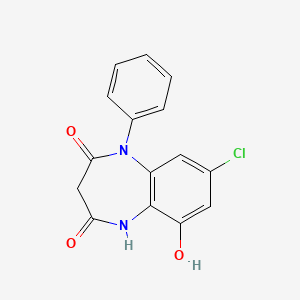
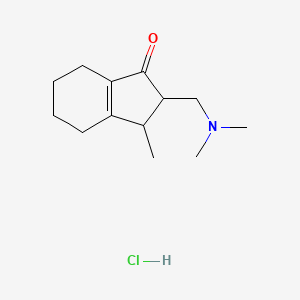
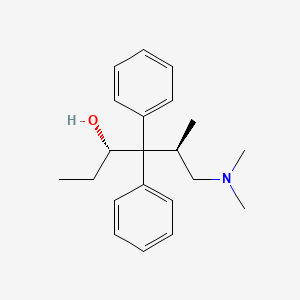
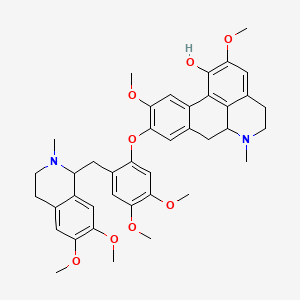

![[(4-Ethylphenyl)amino]carbonylphosphonic acid](/img/structure/B12784457.png)
